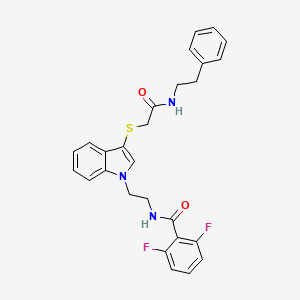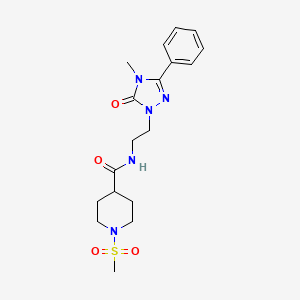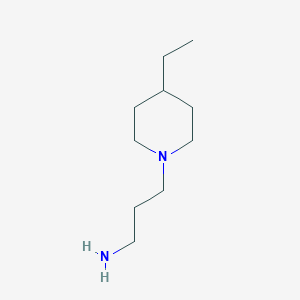![molecular formula C12H20FNO3S2 B2949433 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411201-39-1](/img/structure/B2949433.png)
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Boc-Lys(Mtt)-OSu and is widely used in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is related to its use as a protecting group in peptide synthesis. The compound reacts with the amino group of lysine residues, forming a stable amide bond. This reaction prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride. However, it is known that this compound is not intended for use in humans and is only used in scientific research. Therefore, information on its effects on human health is not available.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research has several advantages. It is a widely used protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, this compound is stable and easy to handle, making it a popular choice for peptide synthesis. However, there are also limitations associated with the use of Boc-Lys(Mtt)-OSu. It is a toxic compound and should be handled with care. Additionally, it is not suitable for use in the synthesis of peptides containing cysteine or histidine residues.
Orientations Futures
There are several future directions for the use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One potential area of research is the development of new drugs using this compound as a building block. Additionally, further studies can be conducted to explore the use of Boc-Lys(Mtt)-OSu in the study of protein-protein interactions. Furthermore, research can be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective. Overall, the potential applications of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research are vast, and further studies can provide new insights into its potential uses.
Méthodes De Synthèse
The synthesis of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride involves the reaction of 2-aminoethanesulfonyl fluoride with 4-methoxy-2-butanone and thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. This synthesis method has been widely used in the production of Boc-Lys(Mtt)-OSu for scientific research purposes.
Applications De Recherche Scientifique
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has various applications in scientific research. It is commonly used in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis method. This compound is used as a protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, Boc-Lys(Mtt)-OSu has been used in the development of new drugs and in the study of protein-protein interactions.
Propriétés
IUPAC Name |
2-[4-methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3S2/c1-11(5-7-17-2)14(6-9-19(13,15)16)10-12-4-3-8-18-12/h3-4,8,11H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYXZPWTOQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N(CCS(=O)(=O)F)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2949357.png)
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2949359.png)




![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)
![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
